molecular formula C19H21F3N2OS B2947965 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 954022-76-5

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2947965
CAS No.: 954022-76-5
M. Wt: 382.45
InChI Key: JQXSBNHBSGBXKI-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a piperidine ring, a thiophene group, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the piperidine-thiophene intermediate with a trifluoromethyl-substituted benzoyl chloride to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the piperidine and thiophene rings contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

  • N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-chlorobenzamide
  • N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide

Comparison:

  • Uniqueness: The trifluoromethyl group in N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its analogs.
  • Applications: While similar compounds may share some applications, the trifluoromethyl derivative is often preferred in medicinal chemistry due to its improved pharmacokinetic properties.

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2OS/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXSBNHBSGBXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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